molecular formula C18H27N3O B6793309 N-(2-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

N-(2-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B6793309
M. Wt: 301.4 g/mol
InChI Key: HKICQZJWDYZRQU-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The compound also features a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, which is known for its biological activity.

Properties

IUPAC Name

N-(2-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-9(16-10(2)20-21-11(16)3)18(22)19-17-14-5-12-4-13(7-14)8-15(17)6-12/h9,12-15,17H,4-8H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKICQZJWDYZRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives.

    Amide Bond Formation: The final step involves coupling the adamantyl intermediate with the pyrazole derivative through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group can enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide: Similar structure with a different position of the adamantyl group.

    2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(adamantan-2-yl)acetamide: Variation in the amide linkage and side chain.

Uniqueness

N-(2-adamantyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to the specific positioning of the adamantyl and pyrazole groups, which can influence its physical, chemical, and biological properties. The combination of these two moieties can result in a compound with enhanced stability, bioavailability, and potential biological activity compared to its analogs.

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